molecular formula C10H7ClO3S B085865 8-Chloronaphthalene-1-sulfonic acid CAS No. 145-74-4

8-Chloronaphthalene-1-sulfonic acid

Cat. No.: B085865
CAS No.: 145-74-4
M. Wt: 242.68 g/mol
InChI Key: OPFNCYFEIBUZHU-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H7ClO3S and a molecular weight of 242.68 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and a sulfonic acid group is attached at the 1st position. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

It is known to be used in laboratory settings, suggesting its potential interactions with various biological targets .

Mode of Action

It is structurally similar to 8-anilino-1-naphthalenesulfonic acid (ans), which is known to bind to hydrophobic pockets of proteins due to its environmentally sensitive fluorescent nature . This suggests that 8-Chloronaphthalene-1-sulfonic acid may interact with its targets in a similar manner.

Result of Action

Safety data sheets indicate that it is corrosive and can cause severe skin burns and eye damage . This suggests that it has significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is known to decompose in contact with water . Therefore, the aqueous environment in which it is used can affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chloronaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 8-chloronaphthalene using sulfuric acid or oleum. The reaction typically occurs at elevated temperatures to ensure complete sulfonation. Another method involves the chlorination of naphthalene-1-sulfonic acid using chlorine gas in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where naphthalene is first sulfonated and then chlorinated. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

    8-Bromonaphthalene-1-sulfonic acid: Similar structure but with a bromine atom instead of chlorine.

    8-Iodonaphthalene-1-sulfonic acid: Contains an iodine atom in place of chlorine.

    8-Fluoronaphthalene-1-sulfonic acid: Features a fluorine atom instead of chlorine.

Uniqueness

8-Chloronaphthalene-1-sulfonic acid is unique due to its specific reactivity and binding properties. The chlorine atom provides distinct electronic effects that influence its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

8-chloronaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFNCYFEIBUZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932466
Record name 8-Chloronaphthalene-1-sulfonic acid
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Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145-74-4, 5439-85-0
Record name 8-Chloro-1-naphthalenesulfonic acid
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Record name 8-Chloronaphthalene-1-sulphonic acid
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Record name Sodium 8-chloronaphthalene-1-sulphonate
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Record name 145-74-4
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Record name 8-Chloronaphthalene-1-sulfonic acid
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Record name 8-chloronaphthalene-1-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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